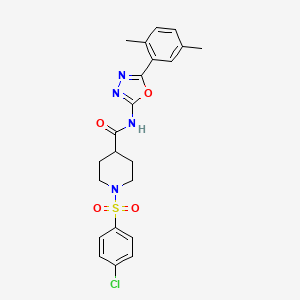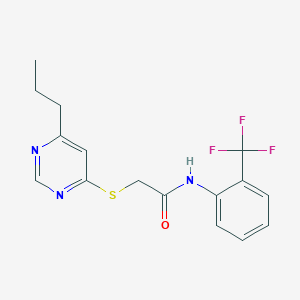![molecular formula C13H14ClN3O4S3 B2632620 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034489-43-3](/img/structure/B2632620.png)
5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in various fields of chemistry, biology, medicine, and industry. With its unique structural features, it exhibits intriguing chemical reactivity and potential applications across multiple domains. This compound's versatility makes it a valuable subject of scientific research and industrial utilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step procedures. Key intermediates are first prepared through sulfonation reactions followed by coupling with benzo[c][1,2,5]thiadiazole derivatives. Careful control of reaction conditions, such as temperature, solvent choice, and pH, is crucial to achieve high yields and purity.
Industrial Production Methods: For large-scale production, continuous flow synthesis and automated systems are preferred due to their efficiency and consistency. Techniques like crystallization and advanced purification methods ensure that the final product meets stringent quality standards required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene moiety can undergo oxidative transformations, introducing oxygen-containing functional groups.
Reduction: Reduction reactions typically affect the benzo[c][1,2,5]thiadiazole ring, altering its electronic properties.
Substitution: Electrophilic substitution can occur on the thiophene and chlorinated aromatic ring, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used.
Catalysts: Transition metal catalysts like palladium on carbon enhance reaction rates.
Major Products Formed: The products vary based on reaction conditions but often include modified thiophene sulfonamides and benzo[c][1,2,5]thiadiazole derivatives.
Applications De Recherche Scientifique
In Chemistry:
Used as a building block for complex molecular architectures.
Employed in the synthesis of advanced materials like conductive polymers.
In Biology:
Investigated for potential antibacterial and antifungal properties.
Studied for its interactions with biological macromolecules.
In Medicine:
Potential candidate for developing novel pharmaceuticals targeting specific biological pathways.
Explored for its efficacy in cancer treatment and anti-inflammatory therapies.
In Industry:
Utilized in the development of dyes and pigments due to its stable and vibrant coloration.
Important in the manufacturing of electronic components like organic semiconductors.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level. Its unique structure allows it to bind to specific molecular targets, modulating pathways essential for cell function. The presence of multiple functional groups enables it to participate in various biochemical reactions, altering the behavior of target proteins and enzymes.
Comparaison Avec Des Composés Similaires
5-chloro-N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)thiophene-2-sulfonamide
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl)thiophene-2-sulfonamide
Through detailed analysis, it is evident that 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide stands out due to its unique properties, making it a compound of significant interest across multiple scientific disciplines.
Propriétés
IUPAC Name |
5-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S3/c1-16-10-4-2-3-5-11(10)17(24(16,20)21)9-8-15-23(18,19)13-7-6-12(14)22-13/h2-7,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVPETNUMSCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)

![8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2632542.png)


![ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2632548.png)

![4-Chloro-6-nitrothieno[2,3-d]pyrimidine](/img/structure/B2632551.png)



![N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B2632556.png)

![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)
